molecular formula C12H15NO3S B12133971 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid

1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No.: B12133971
M. Wt: 253.32 g/mol
InChI Key: VJDBZELGARDCBX-UHFFFAOYSA-N
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Description

1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Thienylcarbonyl Intermediate: The thienylcarbonyl group can be synthesized through the acylation of thiophene with an appropriate acyl chloride.

    Amide Bond Formation: The thienylcarbonyl intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the thienyl ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the thienyl ring.

Scientific Research Applications

1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with a cyclohexane ring and a carboxylic acid group.

    Thienylcarboxylic acid: Contains a thiophene ring with a carboxylic acid group.

    Cyclohexylamine: Features a cyclohexane ring with an amino group.

Uniqueness: 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a thienylcarbonyl group, and an amide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(thiophene-2-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c14-10(9-5-4-8-17-9)13-12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,13,14)(H,15,16)

InChI Key

VJDBZELGARDCBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CS2

Origin of Product

United States

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